molecular formula C23H22O7 B1663815 Toxicarolisoflavone

Toxicarolisoflavone

Cat. No.: B1663815
M. Wt: 410.4 g/mol
InChI Key: WNIRAQXHOVJVDB-UHFFFAOYSA-N
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Description

Toxicarol isoflavone is a naturally occurring isoflavone extracted from the plant Millettia brandisiana. Isoflavones are a class of flavonoids, which are phenolic compounds with a 3-phenylchromen-4-one backbone.

Scientific Research Applications

Toxicarol isoflavone has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its role in plant-microbe interactions and defense mechanisms.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural pesticides and other agrochemicals

Mechanism of Action

Target of Action

Toxicarolisoflavone, also known as Toxicarol isoflavone, is a type of isoflavone . Isoflavones are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . .

Mode of Action

Isoflavones, including this compound, interact with their targets in a manner similar to mammalian 17β-estradiol . This interaction can lead to changes in the activity of the target, potentially influencing various biological processes.

Biochemical Pathways

Isoflavones are involved in various biochemical pathways. They have been shown to have antioxidant properties and can inhibit cancer cell proliferation . .

Result of Action

The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Isoflavones have been shown to have antioxidant properties and can inhibit cancer cell proliferation . .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. For example, factors such as temperature, light, rainfall, seed storage, seed size, water availability, growing season, and row spacing can affect the content of isoflavones in plants . .

Biochemical Analysis

Biochemical Properties

Toxicarolisoflavone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the isoflavone biosynthesis pathway, such as 2-hydroxyisoflavanone dehydratase . This enzyme catalyzes the dehydration of 2-hydroxyisoflavanones to form isoflavones, a crucial step in the biosynthesis of these compounds. Additionally, this compound exhibits binding interactions with estrogen receptors, mimicking the action of estrogen and influencing various estrogen-dependent biochemical pathways .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving estrogen receptors . By binding to these receptors, this compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it can induce apoptosis in certain cancer cell lines by activating apoptotic signaling pathways . Additionally, this compound has been observed to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to estrogen receptors, leading to the activation or inhibition of specific genes involved in cell proliferation, differentiation, and apoptosis . This compound also exhibits enzyme inhibition properties, particularly against enzymes involved in oxidative stress pathways . By inhibiting these enzymes, it reduces oxidative stress and prevents cellular damage. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several months when stored at -20°C . Long-term studies have shown that this compound maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies . The stability and activity of this compound can be influenced by factors such as temperature and light exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage lead to adverse effects . These findings highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to isoflavone biosynthesis and metabolism. It is metabolized by enzymes such as cytochrome P450s, which catalyze the hydroxylation and demethylation of the compound . These metabolic reactions lead to the formation of various metabolites, which can further participate in biochemical reactions. This compound also influences metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . For instance, this compound can be targeted to the endoplasmic reticulum or mitochondria, where it influences cellular processes such as protein folding and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toxicarol isoflavone involves the use of 2,2-dimethyl-5-hydroxy-7-methoxychroman as a starting material. The synthetic route includes several steps, such as methylation, cyclization, and hydroxylation, under specific reaction conditions .

Industrial Production Methods: Industrial production of toxicarol isoflavone can be achieved through biotechnological approaches, such as plant cell cultures and metabolic engineering. These methods involve the use of genetically engineered microorganisms or plant organ cultures to enhance the yield of isoflavones .

Chemical Reactions Analysis

Types of Reactions: Toxicarol isoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIRAQXHOVJVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Toxicarol isoflavone and where is it found?

A1: Toxicarol isoflavone is a naturally occurring isoflavone compound. It was first isolated from certain leguminous plants, specifically fish-poison plants, known for their ichthyotoxic properties [, ]. One such plant is Derris ovalifolia, from which researchers successfully isolated Toxicarol isoflavone along with other known compounds []. It has also been found in Millettia dielsiana [].

Q2: What is the chemical structure of Toxicarol isoflavone?

A2: While the provided abstracts do not explicitly detail the molecular formula and weight, they do mention that the structure of Toxicarol isoflavone has been confirmed through synthesis [, ]. This suggests that its chemical structure is well-defined within the scientific literature.

Q3: Are there any known synthetic routes for producing Toxicarol isoflavone?

A3: Yes, researchers have successfully synthesized Toxicarol isoflavone. One study mentions utilizing the oxidative rearrangement of dihydropyranochalcones with thallium(III) nitrate as a synthetic strategy []. This suggests that laboratory production of the compound is feasible.

Q4: What is the research focus regarding Toxicarol isoflavone?

A4: Currently, the research on Toxicarol isoflavone primarily revolves around its isolation, structural characterization, and synthesis [, , , , , ]. Further research is needed to explore its potential biological activities, mechanisms of action, and potential applications in various fields.

Q5: What are the limitations of the current research on Toxicarol isoflavone?

A5: The available research on Toxicarol isoflavone is limited in scope, primarily focusing on its natural occurrence and chemical synthesis. There is a significant lack of information regarding its biological activity, potential applications, and safety profiles. This highlights the need for further investigation to fully understand the compound's properties and potential.

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